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molecular formula C8H12O5 B8290452 2-Methyl-2-(2-oxo-ethyl)-malonic acid dimethyl ester

2-Methyl-2-(2-oxo-ethyl)-malonic acid dimethyl ester

Cat. No. B8290452
M. Wt: 188.18 g/mol
InChI Key: PFFIPDCSCJWBET-UHFFFAOYSA-N
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Patent
US08198331B2

Procedure details

A solution of the product of Example 31A (1.1 gm, 5.9 mmol) was dissolved in CH2Cl2/MeOH 10:1 (15 mL) and cooled to −78° C. To the solution was bubbled O3 over 20 minutes. The reaction solution was purged with N2 for a further 10 minutes and dimethyl sulfide (DMS) (3.6 gm, 59 mmol) was added and the reaction warmed to ambient temperature and stirred for a further 2 hours. The solvent was evaporated in vacuo and product purified by flash column chromatography (hexane/EtOAc 100:0 to 70:30) to collect Example 31B as an oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]([CH2:10][CH:11]=C)([CH3:9])[C:5]([O:7][CH3:8])=[O:6].CSC.C(Cl)Cl.C[OH:21]>>[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:9])([CH2:10][CH:11]=[O:21])[C:5]([O:7][CH3:8])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(C(C(=O)OC)(C)CC=C)=O
Name
CH2Cl2 MeOH
Quantity
15 mL
Type
reactant
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution was bubbled O3 over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction solution was purged with N2 for a further 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and product
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (hexane/EtOAc 100:0 to 70:30)
CUSTOM
Type
CUSTOM
Details
to collect Example 31B as an oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(C(C(=O)OC)(CC=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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